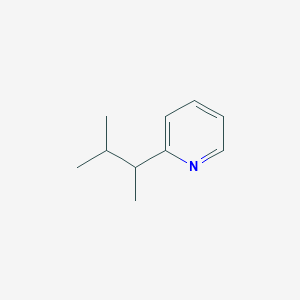

2-(3-Methylbutan-2-yl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(3-Methylbutan-2-yl)pyridine” is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . It has a molecular formula of C10H15N .

Synthesis Analysis

The synthesis of 2-methylpyridines, which could include “2-(3-Methylbutan-2-yl)pyridine”, has been achieved using a simplified bench-top continuous flow setup. The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . The reactions involved progressing starting material through a column packed with Raney nickel using a low boiling point alcohol (1-propanol) at high temperature .Molecular Structure Analysis

The molecular structure of “2-(3-Methylbutan-2-yl)pyridine” can be represented by the IUPAC Standard InChI: InChI=1S/C10H15N/c1-9(2)6-7-10-5-3-4-8-11-10/h3-5,8-9H,6-7H2,1-2H3 .科学的研究の応用

2,6-Bis(pyrazolyl)pyridine Derivatives Synthesis

2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine derivatives have been synthesized and utilized as ligands, showing advantages and disadvantages compared to widely investigated terpyridines. Their synthesis and complex chemistry, including luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions, have been reviewed and highlighted (Halcrow, 2005).

Organic Synthesis and Catalysis

Imidazo[1,5-a]pyridin-3-ylidene/Thioether Mixed C/S Ligands

Chiral imidazo[1,5-a]pyridinium salts with thioether-functionalized side chains were synthesized, showing promising results in asymmetric allylic alkylations catalyzed by Pd complexes. The nature of the heterocycle significantly influenced the asymmetric induction, demonstrating the potential for further research in organic synthesis and catalysis (Roseblade et al., 2007).

Material Science and Optoelectronics

Efficiency Electroluminescence of Orange-Red Iridium(III) Complexes

The synthesis of pyrazol-pyridine ligands was used for orange-red iridium (III) complexes, showcasing high photoluminescent emissions and excellent performance in OLED devices. The modification of ancillary ligands significantly improved the efficiency, highlighting the potential applications of these complexes in optoelectronics and material science (Su et al., 2021).

Safety and Hazards

特性

IUPAC Name |

2-(3-methylbutan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)9(3)10-6-4-5-7-11-10/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFHKZSPESVTDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(2,4-dichlorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2676041.png)

![N-(2-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2676044.png)

![2-(3-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2676050.png)

![N-[(2-methoxyphenyl)methyl]-3-[3-oxo-5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2676051.png)

![Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate](/img/structure/B2676057.png)

![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2676061.png)

![N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2676064.png)